molecular formula C6H12N2S B6165019 1-ethyl-1,3-diazinane-2-thione CAS No. 29228-87-3

1-ethyl-1,3-diazinane-2-thione

Cat. No.: B6165019
CAS No.: 29228-87-3
M. Wt: 144.24 g/mol
InChI Key: OFNRWPJPKLGOSN-UHFFFAOYSA-N
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Description

1-ethyl-1,3-diazinane-2-thione is a chemical compound that has garnered attention in various fields of research due to its unique chemical structure and potential biological activities.

Preparation Methods

The synthesis of 1-ethyl-1,3-diazinane-2-thione can be achieved through several methods. One common approach involves the reaction of ethylamine with carbon disulfide, followed by cyclization with formaldehyde under acidic conditions . Another method includes the reaction of ethylamine with thiourea, followed by cyclization with formaldehyde . Industrial production methods typically involve similar synthetic routes but are optimized for large-scale production to ensure high yield and purity .

Chemical Reactions Analysis

1-ethyl-1,3-diazinane-2-thione undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form sulfoxides and sulfones using oxidizing agents such as hydrogen peroxide or peracids.

    Reduction: Reduction reactions can convert it to the corresponding thiol using reducing agents like lithium aluminum hydride.

    Substitution: It can undergo nucleophilic substitution reactions where the sulfur atom is replaced by other nucleophiles, such as halides or alkoxides.

Common reagents and conditions used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and halides or alkoxides for substitution . The major products formed from these reactions are sulfoxides, sulfones, thiols, and substituted derivatives .

Scientific Research Applications

1-ethyl-1,3-diazinane-2-thione has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: It has shown potential antibacterial and anti-inflammatory activities, making it a candidate for drug development.

    Medicine: Research has indicated its potential use in developing new therapeutic agents for treating bacterial infections and inflammatory diseases.

    Industry: It is utilized in various manufacturing processes to improve product quality and efficiency, particularly in the pharmaceutical and agrochemical industries.

Mechanism of Action

The mechanism of action of 1-ethyl-1,3-diazinane-2-thione involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by inhibiting bacterial enzymes and modulating inflammatory pathways . The compound’s sulfur atom plays a crucial role in its biological activity, allowing it to form strong interactions with target proteins .

Comparison with Similar Compounds

1-ethyl-1,3-diazinane-2-thione can be compared with other similar compounds, such as:

    1,2-diazinane: Another isomer of diazinane with nitrogen atoms at different positions.

    1,4-diazinane:

    1,3-thiazinane: A similar compound with a sulfur atom in the ring structure.

The uniqueness of this compound lies in its specific arrangement of nitrogen and sulfur atoms, which imparts distinct chemical and biological properties .

Properties

CAS No.

29228-87-3

Molecular Formula

C6H12N2S

Molecular Weight

144.24 g/mol

IUPAC Name

1-ethyl-1,3-diazinane-2-thione

InChI

InChI=1S/C6H12N2S/c1-2-8-5-3-4-7-6(8)9/h2-5H2,1H3,(H,7,9)

InChI Key

OFNRWPJPKLGOSN-UHFFFAOYSA-N

Canonical SMILES

CCN1CCCNC1=S

Purity

95

Origin of Product

United States

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